molecular formula C26H30FN5O4S B2957216 Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114621-02-1

Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2957216
CAS RN: 1114621-02-1
M. Wt: 527.62
InChI Key: PWVFFJKSSAIFKY-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of fluorophenyl and carboxylate groups suggests that it might have interesting chemical and biological properties.

Scientific Research Applications

Enantioselective Synthesis and CGRP Receptor Inhibition

One study focused on the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist through a convergent, stereoselective, and economical synthesis. The process involved different routes to a chiral indazolyl amino ester subunit, utilizing either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This research highlights the application of such compounds in the synthesis of receptor inhibitors with potential therapeutic use (Cann et al., 2012).

Antimicrobial Studies

Several studies have synthesized and evaluated the antimicrobial properties of fluoroquinolone-based compounds, including modifications with piperazine derivatives. These compounds have been tested for antifungal and antibacterial activities, showing potential as antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, demonstrating the relevance of such compounds in the development of new antimicrobial agents (Patel & Patel, 2010).

Photostability and Photochemistry

The photochemistry of fluoroquinolone compounds, such as ciprofloxacin, has been studied to understand their photostability and reaction pathways under light exposure. This research is crucial for evaluating the stability and safe use of such compounds in medicinal chemistry and pharmaceutical formulations. Mella et al. (2001) investigated the photochemistry of ciprofloxacin in aqueous solutions, providing insights into its stability and degradation pathways under light exposure (Mella, Fasani, & Albini, 2001).

Anticancer Activity

Research into novel ciprofloxacin analogues for their anti-proliferative effect on human cancer cell lines exemplifies the exploration of fluoroquinolone derivatives for potential anticancer applications. Suresh et al. (2013) synthesized and evaluated a series of ciprofloxacin analogues, finding some compounds showed inhibitory activity against various cancer cell lines, indicating the potential for such compounds in cancer treatment research (Suresh et al., 2013).

properties

CAS RN

1114621-02-1

Product Name

Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C26H30FN5O4S

Molecular Weight

527.62

IUPAC Name

methyl 3-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30FN5O4S/c1-36-25(35)18-3-8-21-22(17-18)29-26(37)32(24(21)34)12-9-23(33)28-10-2-11-30-13-15-31(16-14-30)20-6-4-19(27)5-7-20/h3-8,17H,2,9-16H2,1H3,(H,28,33)(H,29,37)

InChI Key

PWVFFJKSSAIFKY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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